molecular formula C8H13N3O B13340859 2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol

2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol

Cat. No.: B13340859
M. Wt: 167.21 g/mol
InChI Key: LPEQELPYTIMRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with cyclopentanone under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-amino-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)ethanol is unique due to its fused cyclopentane ring, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(3-amino-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl)ethanol

InChI

InChI=1S/C8H13N3O/c9-8-6-2-1-3-7(6)10-11(8)4-5-12/h12H,1-5,9H2

InChI Key

LPEQELPYTIMRNQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(N(N=C2C1)CCO)N

Origin of Product

United States

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